S-Nitroso-CoA

S-nitrosylation denitrosylase kinetics AKR1A1 substrate specificity

Researchers studying SCAN-dependent S-nitrosylation cannot substitute GSNO for SNO-CoA-only SNO-CoA is recognized by the SCAN nitrosylase domain. Procure this authentic substrate to reconstitute SCAN activity in vitro and distinguish SNO-CoA-dependent from GSNO-dependent nitrosoproteomes. - Exclusive SCAN cofactor: mandatory for INSR/IRS1 S-nitrosylation (Zhou et al., 2023). - AKR1A1 substrate: Km 58 μM, Kcat 959 min⁻¹; K127A mutant selectively abolishes SNO-CoA reduction without affecting GSNO. - PDHC/OGDC mediator: CoA backbone recognition by E2 subunit essential for RNS-mediated metabolic rewiring.

Molecular Formula C21H35N8O17P3S
Molecular Weight 796.5 g/mol
CAS No. 82494-50-6
Cat. No. B1222065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Nitroso-CoA
CAS82494-50-6
Synonymscoenzyme A, S-nitroso
S-nitroso-CoA
S-nitroso-coenzyme A
Molecular FormulaC21H35N8O17P3S
Molecular Weight796.5 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSN=O)O
InChIInChI=1S/C21H35N8O17P3S/c1-21(2,16(32)19(33)24-4-3-12(30)23-5-6-50-28-34)8-43-49(40,41)46-48(38,39)42-7-11-15(45-47(35,36)37)14(31)20(44-11)29-10-27-13-17(22)25-9-26-18(13)29/h9-11,14-16,20,31-32H,3-8H2,1-2H3,(H,23,30)(H,24,33)(H,38,39)(H,40,41)(H2,22,25,26)(H2,35,36,37)/t11-,14-,15-,16+,20-/m1/s1
InChIKeyCNWRHTNOZSOAKE-IBOSZNHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Nitroso-CoA: Targeted S-Nitrosylation Cofactor


S-Nitroso-CoA (SNO-CoA, CAS 82494-50-6, molecular formula C21H35N8O17P3S, MW 796.53) is a low-molecular-weight S-nitrosothiol in which the thiol group of coenzyme A is replaced by a nitrososulfanediyl (–S–N=O) group . Unlike generic NO donors, SNO-CoA functions as a dedicated cofactor for a newly discovered class of enzymes—SCAN (SNO-CoA-Assisted Nitrosylase) [1]—and is the physiological substrate of specific denitrosylases (SCoRs/AKR1A1) that govern protein S-nitrosylation stoichiometry in cells [2]. Its CoA backbone confers recognition by CoA-utilizing enzyme families, enabling targeted transfer of the nitroso moiety to specific protein cysteine residues rather than non-selective NO release, a distinction that fundamentally separates it from standard research S-nitrosothiols such as S-nitrosoglutathione (GSNO).

S-Nitroso-CoA: Why It Cannot Be Substituted


Although S-nitrosoglutathione (GSNO) and S-nitroso-CoA (SNO-CoA) are both low-molecular-weight S-nitrosothiols capable of trans-nitrosylation, they are not functionally interchangeable. At the enzymatic level, the dedicated SNO-CoA reductase/denitrosylase AKR1A1 exhibits a ~3.2-fold lower Km for SNO-CoA (58 μM) than for GSNO (184 μM) [1], and the critical SNO-CoA-binding residue Lys-127 can be mutated to abolish SNO-CoA reductase activity without affecting GSNO reduction [2]. At the nitrosylase level, the enzyme SCAN uses SNO-CoA exclusively as its nitroso-donor cofactor; GSNO does not serve as a substrate [3]. Furthermore, SNO-CoA-mediated S-nitrosylation is not competitively inhibited by physiological concentrations of free CoA or acetyl-CoA (IC50 of CoA for GSNO reduction is ~6.5 mM, far above cytosolic levels), whereas GSNO reduction is subject to regulation by multiple NADH- and NADPH-dependent pathways [1]. These orthogonal recognition systems mean that substituting GSNO for SNO-CoA in experiments will interrogate a different set of enzymatic reactions, fail to engage SCAN-dependent signaling, and produce non-overlapping nitrosoproteomes [2][3].

S-Nitroso-CoA: Quantitative Differentiation Evidence


AKR1A1 Substrate Preference

In direct head-to-head kinetic analysis using purified recombinant human AKR1A1 (the archetypal mammalian SNO-CoA reductase), SNO-CoA demonstrates a Km of 58 ± 4 μM and Kcat of 959 min⁻¹, compared to a Km of 184 ± 8 μM and Kcat of 948 min⁻¹ for S-nitrosoglutathione (GSNO) [1]. The resulting catalytic efficiency (Kcat/Km) is approximately 16.5 min⁻¹μM⁻¹ for SNO-CoA versus 5.2 min⁻¹μM⁻¹ for GSNO, representing an ~3.2-fold preference for the SNO-CoA substrate. This quantitative preference is driven by stronger binding (lower Km) rather than faster turnover, and is mediated by a specific lysine residue (Lys-127) whose mutation to alanine increases Km for SNO-CoA ~8-fold while only minimally affecting GSNO Km [2]. The data establish SNO-CoA as the preferred physiological substrate of AKR1A1.

S-nitrosylation denitrosylase kinetics AKR1A1 substrate specificity

SCAN Cofactor Requirement

The enzyme SCAN (SNO-CoA-Assisted Nitrosylase) catalyzes S-nitrosylation of multiple protein targets including the insulin receptor (INSR) and insulin receptor substrate 1 (IRS1) [1]. SCAN possesses separate domains for SNO-CoA binding and protein substrate binding, enabling selective SNO transfer from SNO-CoA to target cysteine residues [1]. Critically, S-nitrosoglutathione (GSNO) does not serve as a nitroso donor for SCAN—the enzyme's activity is entirely dependent on SNO-CoA as its cofactor [1]. In SCAN-deficient mice, INSR/IRS1 S-nitrosylation is abolished and the animals are protected from diet-induced insulin resistance, demonstrating that the SNO-CoA/SCAN axis constitutes a non-redundant signaling pathway [1].

SCAN nitrosylase insulin signaling enzyme cofactor specificity

SNO-CoA Reductase CoA Resistance

AKR1A1-mediated SNO-CoA reduction is not inhibited by cytosolic concentrations of free CoA or acetyl-CoA, ensuring that SNO-CoA denitrosylation proceeds independently of the vastly larger cellular CoA/acetyl-CoA pool (>100 μM) [1]. In contrast, the ability of AKR1A1 to reduce GSNO is subject to competitive inhibition by CoA, with an IC50 of approximately 6.5 mM for CoA against GSNO reduction [1]. While this IC50 exceeds normal cytosolic CoA levels, it indicates that the GSNO-binding mode is more permissive to CoA competition than the SNO-CoA-binding mode. The SNO moiety in combination with the CoA backbone creates a unique recognition surface that is selectively engaged by the SNO-CoA-binding residue Lys-127, making the SNO-CoA–AKR1A1 interaction robust against interference from the abundant cellular CoA pool [2].

metabolic regulation CoA pool competition denitrosylase selectivity

Lipoic Arm Modification of α-Ketoacid Dehydrogenases

In a mechanistic study of reactive nitrogen species (RNS)-mediated inhibition of mitochondrial α-ketoacid dehydrogenases, SNO-CoA—formed by the reaction of RNS with the E2 subunit's natural substrate CoA—was shown to efficiently deliver NO-derived modifications onto the lipoic arm of pyruvate dehydrogenase complex (PDHC) and oxoglutarate dehydrogenase complex (OGDC), leading to substantial inhibition of catalytic activity [1]. This modification is dependent on the CoA backbone being recognized and processed by the E2 subunit's lipoic arm, a mechanism that cannot be replicated by S-nitrosoglutathione (GSNO) or other non-CoA S-nitrosothiols, which lack the CoA recognition motif [1]. The study demonstrated that this SNO-CoA-dependent inhibition occurs during classical macrophage activation, driving metabolic rewiring [1].

mitochondrial metabolism PDHC inhibition reactive nitrogen species

NADPH Dependence of SNO-CoA Reductases

SNO-CoA reductases (SCoRs), including both yeast Adh6 and mammalian AKR1A1, require NADPH as the obligatory reducing cofactor [1]. In contrast, enzymatic reduction of GSNO can be catalyzed by either NADH-dependent enzymes (primarily GSNOR/Adh5, which accounts for the majority of NADH-dependent GSNOR activity) or NADPH-dependent enzymes (including AKR1A1 and a minor contribution from CBR1) [1]. This bifurcation means that cellular SNO-CoA reduction is coupled exclusively to the NADPH/NADP+ redox couple, which is maintained in a highly reduced state by the pentose phosphate pathway, whereas GSNO reduction integrates signals from both NADH and NADPH pools [1]. In murine tissues, AKR1A1 deletion dramatically lowers NADPH-dependent GSNOR activity, confirming that AKR1A1 is the primary conduit for NADPH-coupled SNO-CoA (and secondarily GSNO) denitrosylation [1].

cofactor specificity denitrosylase classification NADPH-dependent enzymes

S-Nitroso-CoA: Research Applications


SCAN Nitrosylase Assays & Insulin Signaling

For laboratories investigating the SCAN/SNO-CoA nitrosylase system in insulin receptor (INSR) and IRS1 S-nitrosylation, S-Nitroso-CoA is the mandatory substrate. As demonstrated by Zhou et al. (2023), SCAN uses SNO-CoA exclusively as its nitroso-donor cofactor [1]. Procurement of SNO-CoA enables reconstitution of SCAN nitrosylase activity in vitro, measurement of SCAN-dependent S-nitrosylation in cell lysates, and validation of SCAN inhibitors. GSNO or other S-nitrosothiols cannot substitute, as they are not recognized by the SCAN SNO-CoA-binding domain [1].

AKR1A1/SCoR Denitrosylase Kinetics & Inhibitor Screening

SNO-CoA serves as the cognate substrate for characterizing the kinetic parameters of SNO-CoA reductases (AKR1A1 in mammals, Adh6 in yeast). The well-defined Km of 58 μM and Kcat of 959 min⁻¹ for recombinant human AKR1A1 provide a benchmark for enzyme activity assays [2]. High-throughput screening of putative SCoR inhibitors should employ SNO-CoA rather than GSNO as the substrate, as the AKR1A1 K127A mutant selectively abolishes SNO-CoA reduction without affecting GSNO turnover, confirming that the SNO-CoA binding pocket is a distinct druggable site [3].

α-Ketoacid Dehydrogenase Regulation & Metabolic Reprogramming

For researchers studying RNS-mediated inhibition of pyruvate dehydrogenase complex (PDHC) and oxoglutarate dehydrogenase complex (OGDC), SNO-CoA is the specific mediator that delivers NO-derived modifications to the lipoic arm of the E2 subunit [4]. This mechanism has been validated in classical macrophage activation models where SNO-CoA-dependent PDHC/OGDC inhibition drives metabolic rewiring [4]. Experimental protocols requiring reconstitution of this pathway must use SNO-CoA, as the CoA backbone recognition by the E2 subunit is essential for the modification and cannot be replicated by GSNO.

SNO-CoA-Dependent S-Nitrosoproteomics

Comparative S-nitrosoproteomics using SCoR wild-type versus K127A mutant HEK293 cells identified a SNO-CoA-dependent nitrosoproteome comprising numerous metabolic protein substrates [3]. Research groups performing S-nitrosoproteome profiling to distinguish SNO-CoA-dependent versus GSNO-dependent S-nitrosylation events should procure SNO-CoA for use as the selective substrate in denitrosylase-coupled enrichment protocols. This approach enables dissection of the two major LMW-SNO signaling branches, which AKR1A1 can distinguish between and metabolize separately [2].

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